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molecular formula BaH3O4P B080940 Barium phosphate CAS No. 13847-18-2

Barium phosphate

Cat. No. B080940
M. Wt: 235.32 g/mol
InChI Key: OCAYIKGFPQXMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04967016

Procedure details

Barium phosphate was prepared by the following procedure. Barium hydroxide monohydrate (5.0 g, 26.4 mmoles) was dissolved in 3000 ml of distilled water and allowed to stir for one hour. Phosphoric acid (2.0 g of 85%w phosphoric, containing 17.6 mmoles of the acid) was diluted with 100 ml of distilled water and added dropwise to the barium hydroxide solution over an eight minute period. A milky white suspension formed and remained as the suspension was stirred for four hours. The suspension was filtered through a Buchner funnel to recover solid which was washed with 1200 ml of distilled water and filtered to dryness. The solid was placed in a vacuum oven at 120° C. and 20mm of mercury for several hours to effect more complete dryness. The white solid was analyzed by X-ray powder diffraction and found to contain Ba3 (PO4)2 as the only crystalline product.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
17.6 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[OH-].[Ba+2:3].[OH-].[P:5](=[O:9])([OH:8])([OH:7])[OH:6].[OH-].[Ba+2].[OH-]>O>[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[Ba+2:3].[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[Ba+2:3].[Ba+2:3] |f:0.1.2.3,5.6.7,9.10.11.12.13|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O.[OH-].[Ba+2].[OH-]
Name
Quantity
3000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
acid
Quantity
17.6 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A milky white suspension formed
STIRRING
Type
STIRRING
Details
was stirred for four hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a Buchner funnel
CUSTOM
Type
CUSTOM
Details
to recover solid which
WASH
Type
WASH
Details
was washed with 1200 ml of distilled water
FILTRATION
Type
FILTRATION
Details
filtered to dryness
CUSTOM
Type
CUSTOM
Details
was placed in a vacuum oven at 120° C.
WAIT
Type
WAIT
Details
20mm of mercury for several hours to effect more complete

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Ba+2].P(=O)([O-])([O-])[O-].[Ba+2].[Ba+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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